molecular formula C23H22N6O2S2 B2797239 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 852145-05-2

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2797239
CAS No.: 852145-05-2
M. Wt: 478.59
InChI Key: UEVNFALJDZOSEJ-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N6O2S2 and its molecular weight is 478.59. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibitPDE4B , a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, which plays a crucial role in inflammatory responses.

Biochemical Pathways

The compound likely affects the cAMP-PKA signaling pathway . By inhibiting PDE4B, the compound prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase can activate Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function.

Pharmacokinetics

One of the similar compounds was tested in a zebrafish experimental autoimmune encephalomyelitis (eae) model of multiple sclerosis when dosed at 3, 10, and 30mg/kg intraperitoneally . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.

Result of Action

Similar compounds have shown promising effects in reducing inflammation and pannus formation, as well as pro-inflammatory gene expression/mrna levels significantly in arthritic rats .

Action Environment

It’s worth noting that the efficacy of similar compounds was tested in different disease models, suggesting that the disease environment might influence the compound’s action .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel organic molecule that combines various bioactive moieties, particularly an indole and a triazole. This unique structure suggests significant potential for biological activity, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Indole Moiety : Known for its role in numerous biological activities, including interactions with serotonin receptors.
  • Triazole Ring : Recognized for its ability to inhibit various enzymes, particularly cytochrome P450, which is crucial in drug metabolism.
  • Thioether Linkage : Enhances the stability and solubility of the compound.
  • Acetamide Group : Contributes to the overall pharmacological profile.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC20H22N4OS
Molecular Weight378.48 g/mol

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation. A study found that related compounds demonstrated high anticancer activity against various cancer cell lines, including colon cancer (HCT116) cells, with IC50 values indicating potent efficacy compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial activity. Similar triazole derivatives have been evaluated for their ability to inhibit bacterial growth and have shown effectiveness comparable to established antibiotics . The incorporation of the indole and thiazole moieties may enhance this activity through synergistic effects.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The triazole ring may inhibit key metabolic enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The indole moiety could interact with serotonin receptors or other cellular targets, modulating signaling pathways critical for cell survival and proliferation.

Case Studies

  • Study on Anticancer Activity :
    • A recent study screened various compounds against HCT116 cells, revealing that the target compound exhibited an IC50 value of 4.36 μM, indicating strong anticancer potential .
  • Antimicrobial Screening :
    • In vitro tests showed that related compounds effectively inhibited bacterial strains such as Staphylococcus aureus and E. coli, suggesting a broad-spectrum antimicrobial effect .

Comparative Analysis of Similar Compounds

Compound NameBiological Activity
This compoundAnticancer and antimicrobial
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamideModerate anticancer activity
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamideHigh anticancer activity with IC50 = 18.76 μM

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S2/c1-14-7-8-18-19(11-14)33-22(25-18)26-20(30)13-32-23-28-27-21(29(23)9-10-31-2)16-12-24-17-6-4-3-5-15(16)17/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVNFALJDZOSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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